4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline is an aromatic organic compound belonging to the glycidyl family. It is characterized by the presence of two oxirane (epoxy) groups attached to a nitrogen atom, which is further bonded to a 4-chloroaniline moiety. This compound is known for its applications in reducing the viscosity of epoxy resin systems and is used as a reactive diluent .
Vorbereitungsmethoden
The synthesis of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the desired product. Industrial production methods often utilize a Lewis acid catalyst to facilitate the addition of epichlorohydrin to the aniline derivative .
Analyse Chemischer Reaktionen
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymer cross-linking and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline can be compared with other similar compounds such as:
N,N-bis(oxiran-2-ylmethyl)aniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
4,4’-methylenebis(N,N-diglycidylaniline): Contains two aniline moieties linked by a methylene bridge, offering enhanced cross-linking capabilities.
4-chloro-2-nitroaniline: Contains a nitro group instead of epoxy groups, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its dual epoxy functionality and the presence of a chlorine substituent, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
34972-41-3 |
---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-1-3-10(4-2-9)14(5-11-7-15-11)6-12-8-16-12/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
CEGOCWZGIDQKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.